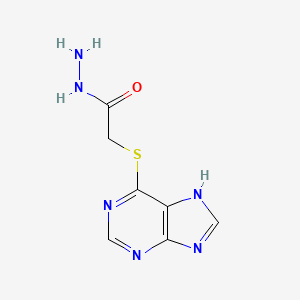
2-(7H-purin-6-ylsulfanyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7H-purin-6-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C7H8N6OS. It is known for its unique structure, which includes a purine ring system attached to an acetohydrazide moiety through a sulfanyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-ylsulfanyl)acetohydrazide typically involves the reaction of 6-mercaptopurine with chloroacetic acid hydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatographic techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7H-purin-6-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various hydrazide derivatives.
Applications De Recherche Scientifique
2-(7H-purin-6-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and hydrazide groups play crucial roles in these interactions, facilitating strong binding to the target enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(9H-purin-6-ylthio)acetohydrazide
- 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetohydrazide
- N’-(2-Chlorobenzylidene)-2-(7H-purin-6-ylsulfanyl)acetohydrazide
Uniqueness
2-(7H-purin-6-ylsulfanyl)acetohydrazide is unique due to its specific sulfanyl linkage to the purine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6315-15-7 |
|---|---|
Formule moléculaire |
C7H8N6OS |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(7H-purin-6-ylsulfanyl)acetohydrazide |
InChI |
InChI=1S/C7H8N6OS/c8-13-4(14)1-15-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |
Clé InChI |
HYSYTVDBONGUGM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


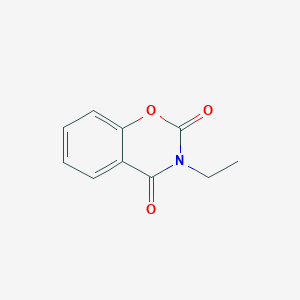


![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
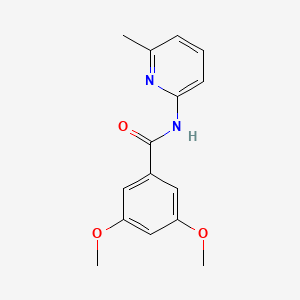
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
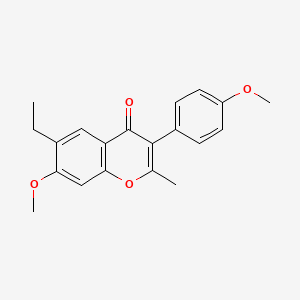
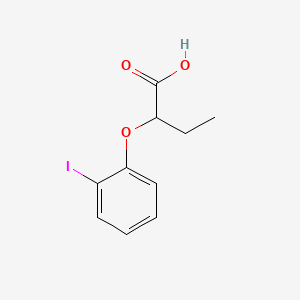
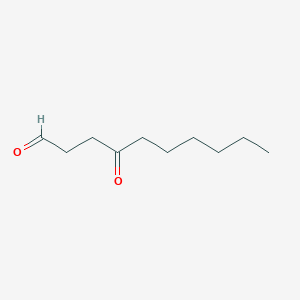
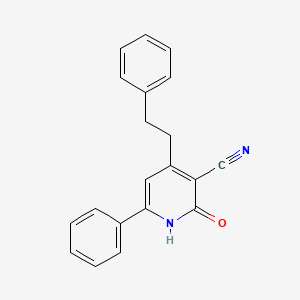
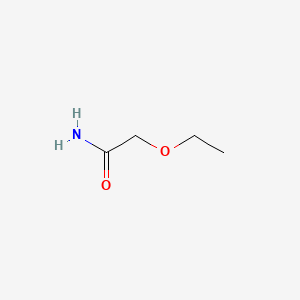
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
